molecular formula C21H46ClNO2 B14595470 Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride CAS No. 60687-82-3

Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride

Cat. No.: B14595470
CAS No.: 60687-82-3
M. Wt: 380.0 g/mol
InChI Key: MCJBUDMVNPXBPR-UHFFFAOYSA-M
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Description

Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride can be synthesized through a quaternization reaction. This involves the reaction of hexadecylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles. The reactions typically occur in polar solvents such as water or alcohols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce various alkylated derivatives, while oxidation reactions can lead to the formation of hydroxylated or carboxylated products.

Scientific Research Applications

Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride has a wide range of applications in scientific research:

Mechanism of Action

Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride exerts its effects primarily through its interaction with biological membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium chloride: Widely used as a disinfectant and preservative.

    Dodecyltrimethylammonium chloride: Used in similar applications as a surfactant and antimicrobial agent.

Uniqueness

Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride is unique due to its dual hydroxyethyl groups, which enhance its solubility and interaction with biological membranes. This makes it particularly effective in applications requiring high membrane permeability and antimicrobial activity .

Properties

CAS No.

60687-82-3

Molecular Formula

C21H46ClNO2

Molecular Weight

380.0 g/mol

IUPAC Name

hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride

InChI

InChI=1S/C21H46NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2,18-20-23)19-21-24;/h23-24H,3-21H2,1-2H3;1H/q+1;/p-1

InChI Key

MCJBUDMVNPXBPR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-]

Origin of Product

United States

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